![molecular formula C17H16ClN3O2S B2487692 2-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole CAS No. 1396851-89-0](/img/structure/B2487692.png)
2-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is part of a class of chemicals that involve complex heterocyclic structures, which are significant in various fields of chemistry and pharmacology due to their diverse biological activities and chemical properties. These compounds often require intricate synthesis procedures, detailed molecular structure analysis, and comprehensive property evaluations to fully understand their capabilities and applications.
Synthesis Analysis
Synthesis of complex molecules like "2-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole" typically involves multi-step reactions, starting from simpler precursors. Techniques such as condensation reactions, cycloadditions, and functional group transformations are common. For instance, the synthesis of azetidin-2-one derivatives containing aryl sulfonate moiety can be achieved through reactions involving chloroacetyl chloride and subsequent cyclization steps (Kendre, Landge, & Bhusare, 2012). Similarly, the use of diazotransfer reagents like imidazole-1-sulfonyl azide hydrochloride has been reported for introducing azide groups, which could be a step in the synthesis of such compounds (Goddard-Borger & Stick, 2007).
Molecular Structure Analysis
X-ray crystallography is a primary tool for analyzing the molecular structure of complex compounds. It provides detailed information on the atomic arrangement, which is crucial for understanding the chemical reactivity and physical properties of the molecule. Studies on similar compounds have utilized X-ray crystallography to elucidate their structures, showcasing the planarity or three-dimensional arrangement of various functional groups (Al-Hourani et al., 2015).
Chemical Reactions and Properties
The reactivity of such compounds can be explored through various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions. Their sulfonyl and azetidinyl groups suggest potential for a wide range of reactions, offering routes to further derivatization or participation in biochemical interactions. The synthesis and reactivity of sulfonyl azides, for instance, have been explored for their potential in creating a variety of nitrogen-containing compounds, which could be analogous to the chemical reactions this compound might undergo (Lei, Gao, & Tang, 2016).
Applications De Recherche Scientifique
Antimicrobial Activity
Research has identified various derivatives and analogs of 2-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole with significant antimicrobial properties. For instance, Shah et al. (2014) synthesized a series of compounds with similar structural features, exhibiting antibacterial and antifungal activities (Shah et al., 2014). Mistry and Desai (2006) also reported compounds derived from similar structural frameworks showing antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli (Mistry & Desai, 2006).
Anticancer Activity
Compounds structurally related to 2-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole have shown potential in cancer research. Rashid, Husain, and Mishra (2012) synthesized benzimidazoles bearing an oxadiazole nucleus that displayed significant anticancer activity in vitro (Rashid, Husain, & Mishra, 2012). Another study by Yılmaz et al. (2015) focused on indapamide derivatives, highlighting one compound's proapoptotic activity on melanoma cell lines (Yılmaz et al., 2015).
Corrosion Inhibition
The derivatives of 2-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole have been studied for their corrosion inhibition properties. Ammal, Prajila, and Joseph (2018) synthesized 1,3,4-oxadiazole derivatives and assessed their ability to inhibit corrosion in mild steel, demonstrating significant protective effects (Ammal, Prajila, & Joseph, 2018).
Central Nervous System Activity
A study in 2022 investigated the central nervous system activity of compounds structurally related to 2-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole. The research focused on their sedative potential and non-toxic nature, demonstrating some central nervous system depressant action (Anonymous, 2022).
Antioxidant Activities
Compounds with a similar structural basis have also been explored for their antioxidant properties. Alp et al. (2015) synthesized novel 1,3,4-oxadiazole and imine containing 1H-benzimidazoles, showing in vitro antioxidant properties (Alp et al., 2015).
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with various biological targets due to the presence of the azetidin-3-yl and benzo[d]imidazole moieties . These moieties are found in other compounds with diverse biological activities, suggesting that this compound could also have a wide range of potential targets.
Mode of Action
Based on its structural similarity to other azetidin-3-yl and benzo[d]imidazole compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . These interactions could induce conformational changes in the target proteins, altering their function.
Biochemical Pathways
Compounds containing azetidin-3-yl and benzo[d]imidazole moieties have been found to exhibit diversified biological and pharmacological activity . Therefore, it is plausible that this compound could affect multiple biochemical pathways, depending on its specific targets.
Pharmacokinetics
For instance, the azetidin-3-yl moiety could enhance the compound’s lipophilicity, potentially improving its absorption and distribution .
Result of Action
Given the structural features of the compound, it could potentially exhibit a range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects . .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s stability and activity could be affected by the pH of its environment, as changes in pH could potentially alter the compound’s ionization state and thus its interactions with its targets .
Propriétés
IUPAC Name |
2-[1-(3-chlorophenyl)sulfonylazetidin-3-yl]-6-methyl-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2S/c1-11-5-6-15-16(7-11)20-17(19-15)12-9-21(10-12)24(22,23)14-4-2-3-13(18)8-14/h2-8,12H,9-10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJBCYODMBIIEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)S(=O)(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]-N-pentylcyclohexanecarboxamide](/img/structure/B2487610.png)
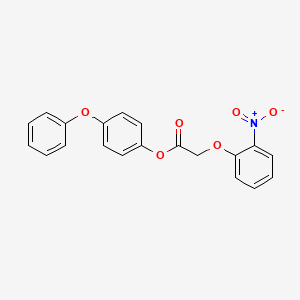
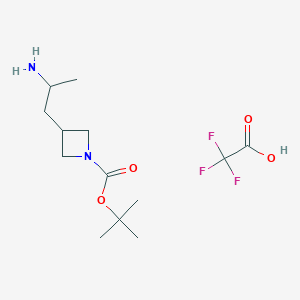

![4,7,8-Trimethyl-6-(3-methylphenyl)-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2487616.png)
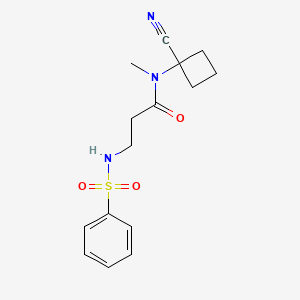
![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2487619.png)
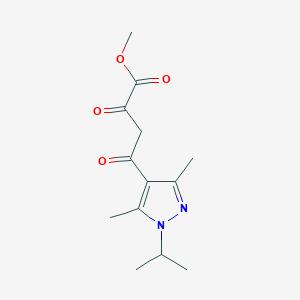
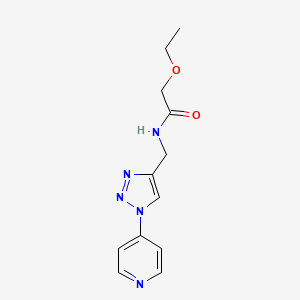
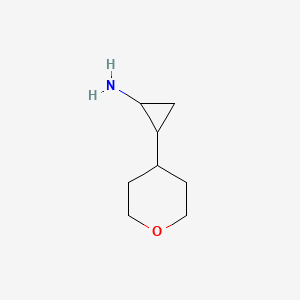

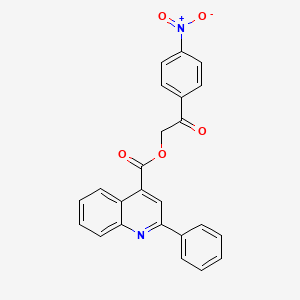
![2-Hydroxy-5-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoic acid](/img/structure/B2487629.png)
